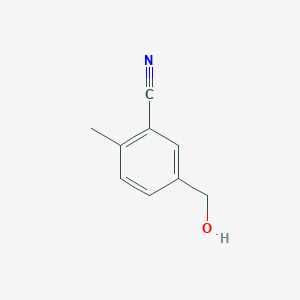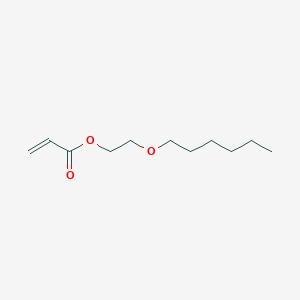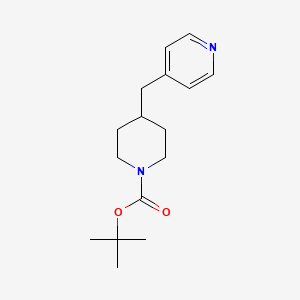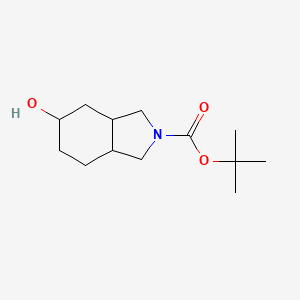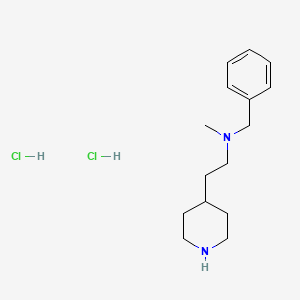
n-Benzyl-n-methyl-2-(4-piperidinyl)-1-ethanamine dihydrochloride
Overview
Description
N-Benzyl-n-methyl-2-(4-piperidinyl)-1-ethanamine dihydrochloride, also known as Benzylpiperazine (BZP) is a synthetic stimulant drug with a chemical structure similar to that of amphetamine. It was initially developed as an antidepressant in the 1960s, but later found to be an effective treatment for a variety of medical conditions, including narcolepsy, attention deficit hyperactivity disorder (ADHD), and obesity. BZP is also used recreationally and has become increasingly popular in recent years due to its stimulating effects, which are similar to those of amphetamine.
Scientific Research Applications
Anti-Acetylcholinesterase Activity
- Piperidine derivatives, including 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown potent inhibitory effects on acetylcholinesterase, with potential applications as antidementia agents. One such compound demonstrated a significant increase in acetylcholine content in the cerebral vortex and hippocampus of rats (Sugimoto et al., 1990).
Analysis in Environmental Studies
- Methods for determining aliphatic amines, including piperidine derivatives, in waste water and surface water have been developed. These methods involve derivatization of the amines and are crucial for assessing the presence and impact of these compounds in the aquatic environment (Sacher, Lenz, & Brauch, 1997).
Antimicrobial Applications in Textiles
- Novel antimicrobial N-halamine precursors, including piperidine derivatives, have been synthesized for use in coating cotton fabrics. These compounds show excellent antimicrobial properties against various pathogens and can be used to produce biocidal cellulosic fibers (Jiang et al., 2014).
Synthesis of Reactive Molecules
- The synthesis of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride has been explored for its potential in activating armed and disarmed thioglycosides. This combination of reagents is significant in the synthesis of glycosyl triflates and glycosidic linkages (Crich & Smith, 2001).
Application in Organic Synthesis
- Piperidine and its derivatives have been utilized in various organic synthesis reactions. For example, the synthesis of phosphoric triamides involves the reaction of N-benzoylphosphoramidic dichloride with piperidine (Gholivand et al., 2005).
Exploring Chemical Structures and Tautomerism
- Research has been conducted on the structure and tautomerism in Schiff bases, including N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, to understand their chemical properties and potential applications (Nazır et al., 2000).
Synthesis and Application in Star Polymers
- Functional alkoxyamines based on piperidine derivatives have been synthesized for application in the synthesis of well-defined star polymers, demonstrating the versatility of these compounds in polymer science (Miura & Yoshida, 2002).
Antimicrobial Activity in Agriculture
- Piperidine derivatives have been synthesized and evaluated for their antimicrobial activity against pathogens affecting tomato plants. The structure-activity relationship studies of these compounds provide insights into their potential as antimicrobial agents in agriculture (Vinaya et al., 2009).
properties
IUPAC Name |
N-benzyl-N-methyl-2-piperidin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2.2ClH/c1-17(13-15-5-3-2-4-6-15)12-9-14-7-10-16-11-8-14;;/h2-6,14,16H,7-13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYSADLARFDSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCNCC1)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Benzyl-n-methyl-2-(4-piperidinyl)-1-ethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Ethyl-5H-chromeno[2,3-b]pyridine](/img/structure/B1645611.png)
![[(Methoxycarbonyl)thio] cyanide](/img/structure/B1645618.png)
